molecular formula C8H24Cl3N3 B13857032 N'-(4-amino-4,4-dideuteriobutyl)-1,1-dideuteriobutane-1,4-diamine;trihydrochloride

N'-(4-amino-4,4-dideuteriobutyl)-1,1-dideuteriobutane-1,4-diamine;trihydrochloride

Cat. No.: B13857032
M. Wt: 272.7 g/mol
InChI Key: ASPPINREBNQPGP-IPRCPRARSA-N
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Description

N’-(4-amino-4,4-dideuteriobutyl)-1,1-dideuteriobutane-1,4-diamine;trihydrochloride is a deuterated analog of a polyamine compound Deuterium, a stable isotope of hydrogen, is incorporated into the molecule, which can influence its chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-amino-4,4-dideuteriobutyl)-1,1-dideuteriobutane-1,4-diamine;trihydrochloride typically involves the deuteration of the corresponding non-deuterated polyamine. This can be achieved through a series of chemical reactions where hydrogen atoms are replaced with deuterium. The reaction conditions often require the use of deuterated reagents and solvents, as well as specific catalysts to facilitate the exchange of hydrogen for deuterium.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes, utilizing specialized equipment to handle deuterated materials. The process must ensure high purity and yield, often requiring rigorous purification steps such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(4-amino-4,4-dideuteriobutyl)-1,1-dideuteriobutane-1,4-diamine;trihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding deuterated amine oxides.

    Reduction: It can be reduced to form deuterated amines with lower oxidation states.

    Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include deuterated solvents, oxidizing agents like deuterated hydrogen peroxide, and reducing agents such as deuterated lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions are deuterated analogs of the original compound, which retain the deuterium atoms in their structure. These products can have different chemical and physical properties compared to their non-deuterated counterparts.

Scientific Research Applications

N’-(4-amino-4,4-dideuteriobutyl)-1,1-dideuteriobutane-1,4-diamine;trihydrochloride has several scientific research applications:

    Chemistry: Used as a tracer in studies involving reaction mechanisms and kinetics due to its deuterium content.

    Biology: Employed in metabolic studies to trace the pathways of polyamine metabolism.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer research, where deuterated compounds can exhibit different pharmacokinetics and metabolic stability.

    Industry: Utilized in the production of deuterated materials for various applications, including pharmaceuticals and advanced materials.

Mechanism of Action

The mechanism of action of N’-(4-amino-4,4-dideuteriobutyl)-1,1-dideuteriobutane-1,4-diamine;trihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The deuterium atoms can influence the compound’s binding affinity and metabolic stability, leading to altered biological effects. The pathways involved may include polyamine metabolism and related signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diaminobutane-d4 dihydrochloride: A deuterated analog of putrescine, used in similar applications.

    Deuterated spermidine: Another polyamine with deuterium incorporation, used in metabolic studies and cancer research.

Uniqueness

N’-(4-amino-4,4-dideuteriobutyl)-1,1-dideuteriobutane-1,4-diamine;trihydrochloride is unique due to its specific deuterium incorporation pattern, which can lead to distinct chemical and biological properties. This makes it a valuable tool in research and industrial applications where deuterium effects are of interest.

Properties

Molecular Formula

C8H24Cl3N3

Molecular Weight

272.7 g/mol

IUPAC Name

N'-(4-amino-4,4-dideuteriobutyl)-1,1-dideuteriobutane-1,4-diamine;trihydrochloride

InChI

InChI=1S/C8H21N3.3ClH/c9-5-1-3-7-11-8-4-2-6-10;;;/h11H,1-10H2;3*1H/i5D2,6D2;;;

InChI Key

ASPPINREBNQPGP-IPRCPRARSA-N

Isomeric SMILES

[2H]C([2H])(CCCNCCCC([2H])([2H])N)N.Cl.Cl.Cl

Canonical SMILES

C(CCNCCCCN)CN.Cl.Cl.Cl

Origin of Product

United States

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